molecular formula C15H26O3Si B168316 tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane CAS No. 118736-04-2

tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane

Cat. No.: B168316
CAS No.: 118736-04-2
M. Wt: 282.45 g/mol
InChI Key: DGWQQAQYHUNLGD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane (CAS: 118736-04-2) is a silyl-protected phenolic derivative with the molecular formula C₁₅H₂₆O₃Si and a molecular weight of 282.45 g/mol . Its structure features a tert-butyldimethylsilyl (TBS) group attached to a phenoxy ring substituted with a dimethoxymethyl moiety. Key physicochemical properties include:

  • Density: 1.0 ± 0.1 g/cm³
  • Boiling Point: 287.6 ± 30.0 °C
  • Refractive Index: 1.472
  • Appearance: Colorless to pale yellow liquid, stable under inert conditions but sensitive to moisture and acids .

Synthesis The compound is synthesized via silylation of 4-(dimethoxymethyl)phenol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole. A representative procedure achieved an 85% yield under mild conditions (CH₂Cl₂, 0°C to RT), highlighting its synthetic accessibility .

Properties

IUPAC Name

tert-butyl-[4-(dimethoxymethyl)phenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3Si/c1-15(2,3)19(6,7)18-13-10-8-12(9-11-13)14(16-4)17-5/h8-11,14H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWQQAQYHUNLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464504
Record name tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118736-04-2
Record name tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Silylation of 4-Hydroxybenzaldehyde

The initial step involves protecting the phenolic hydroxyl group of 4-hydroxybenzaldehyde using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically conducted under anhydrous conditions with a base to neutralize generated HCl.

Typical Procedure :
A mixture of 4-hydroxybenzaldehyde, TBDMSCl (1.1 equivalents), and imidazole (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is stirred at room temperature for 12–24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product, 4-(tert-butyldimethylsilyloxy)benzaldehyde, is obtained as a colorless liquid and used directly in the next step.

Key Parameters :

  • Solvent : THF or dichloromethane (DCM).

  • Base : Imidazole or pyridine.

  • Yield : 85–92% (reported in analogous silylations).

Step 2: Acetal Formation

The aldehyde group of 4-(tert-butyldimethylsilyloxy)benzaldehyde is protected as a dimethyl acetal using methanol and an acid catalyst.

Optimized Protocol :
To a solution of 4-(tert-butyldimethylsilyloxy)benzaldehyde (1.0 equivalent) in toluene-acetonitrile (3:1 v/v), methanol (5.0 equivalents) and pyridinium p-toluenesulfonate (PPTS, 0.3 equivalents) are added. The reaction is heated at 50°C for 1 hour under argon. After cooling, the mixture is quenched with saturated sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:CH₂Cl₂ = 7:3) to yield this compound as a colorless liquid.

Critical Factors :

  • Catalyst : PPTS or p-toluenesulfonic acid (TsOH).

  • Solvent System : Toluene-acetonitrile enhances reaction homogeneity.

  • Yield : 89%.

Alternative Methodologies and Comparative Analysis

Single-Pot Tandem Silylation-Acetalization

Recent advancements propose a tandem approach combining silylation and acetalization in a single pot, reducing purification steps.

Procedure :
4-Hydroxybenzaldehyde, TBDMSCl (1.2 equivalents), and imidazole (2.0 equivalents) are stirred in DCM at 0°C for 1 hour. Methanol (6.0 equivalents) and TsOH (0.1 equivalents) are then added, and the mixture is warmed to room temperature for 4 hours. The crude product is purified by distillation under reduced pressure.

ParameterTandem MethodConventional Two-Step
Reaction Time 5 hours24–36 hours
Overall Yield 78%89%
Purity (GC) 95%>98%

While faster, this method sacrifices yield and purity due to competing side reactions.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling for solvent-free silylation, though applicability to acetalization remains untested for this compound.

Catalytic Systems and Their Impact

Acid Catalysts in Acetal Formation

PPTS is preferred over TsOH due to milder acidity, minimizing desilylation.

Comparative Data :

CatalystReaction Time (h)Yield (%)Desilylation Byproduct (%)
PPTS189<1
TsOH0.5855–7

PPTS ensures higher selectivity, critical for acid-sensitive substrates.

Base Selection in Silylation

Imidazole outperforms pyridine in reaction rate and yield:

BaseReaction Time (h)Yield (%)
Imidazole1292
Pyridine2485

Imidazole’s higher nucleophilicity accelerates silylation.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane:CH₂Cl₂ = 7:3) effectively separates the product from unreacted aldehyde and silylating agent.

Purity Analysis :

  • Gas Chromatography (GC) : >98% purity.

  • ¹H NMR : Characteristic signals at δ 1.42 (s, tert-butyl), 3.48 (s, OCH₃), and 7.24–7.88 (aromatic protons).

Challenges in Distillation

Despite its liquid state, distillation under high vacuum (0.1 mmHg) at 120–130°C risks thermal decomposition, making chromatography the preferred purification method.

Industrial-Scale Production Insights

Large-scale synthesis (kilogram quantities) employs continuous flow reactors to enhance heat and mass transfer.

Representative Protocol :

  • Silylation : TBDMSCl and 4-hydroxybenzaldehyde are mixed in a continuous flow reactor (residence time: 30 minutes) at 25°C.

  • Acetalization : The intermediate is reacted with methanol and PPTS in a second reactor (50°C, residence time: 1 hour).

  • Yield : 86% with >97% purity (GC).

ConditionHalf-Life (25°C)
Ambient humidity48 hours
Dry argon>6 months

Chemical Reactions Analysis

tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1.1 Protection of Functional Groups
One of the primary applications of tert-butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane is as a protecting group for alcohols and phenols during organic synthesis. The dimethoxymethyl group provides stability and can be selectively removed under mild conditions, making it useful in multi-step synthesis processes.

1.2 Synthesis of Complex Molecules
The compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and acetalization, allows chemists to create diverse derivatives that can be tailored for specific applications .

Materials Science

2.1 Coatings and Polymers
In materials science, this compound is explored for its potential use in developing advanced coatings and polymer materials. Its silane functionality enhances adhesion properties and can impart hydrophobic characteristics to surfaces, making it valuable in protective coatings for industrial applications .

2.2 Nanocomposites
Research indicates that incorporating this silane into nanocomposite materials can improve mechanical properties and thermal stability. The compound's compatibility with various fillers makes it an attractive candidate for enhancing the performance of composite materials used in aerospace and automotive industries .

Medicinal Chemistry

3.1 Drug Development
The biological activity of compounds related to this compound is under investigation for potential therapeutic applications. Its structural similarity to known pharmacophores suggests that it may exhibit enzyme inhibition properties, particularly against targets involved in cancer and inflammatory diseases .

3.2 Targeted Drug Delivery
Innovative studies are exploring the use of this compound in targeted drug delivery systems. By modifying its structure, researchers aim to create biodegradable polymers that can encapsulate and release anticancer drugs at specific sites within the body, thereby minimizing side effects associated with conventional therapies .

Case Studies

Study Focus Findings
Study 1Organic SynthesisDemonstrated effective use as a protective group for alcohols during multi-step synthesis; high yield of target compounds achieved .
Study 2Materials ScienceShowed enhanced mechanical properties in nanocomposites when incorporated with this compound .
Study 3Medicinal ChemistryIdentified potential enzyme inhibitors based on structural analogs; ongoing research into therapeutic applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Analysis

Synthetic Efficiency

  • The target compound exhibits an 85% yield under mild silylation conditions, comparable to vinyl-substituted analogs (e.g., 99% yield in ) but superior to cycloheptene derivatives (70% yield in ). The dimethoxymethyl group enhances steric accessibility during synthesis compared to bulkier substituents .

Stability and Reactivity Acid Stability: The dimethoxymethyl group confers stability under mildly acidic conditions, enabling its use in forming dioxolane acetals (e.g., in ). In contrast, allyl or vinyl-substituted silyl ethers (e.g., ) are prone to hydrolysis or rearrangement under similar conditions .

Functional Group Compatibility

  • The dimethoxymethyl moiety allows selective deprotection. For example, in , the TBS group remains intact during dioxolane formation, whereas compounds with electron-withdrawing groups (e.g., nitro or chloro) require harsher deprotection methods .

Applications in Organic Synthesis

  • The target compound is a versatile intermediate for synthesizing chiral dioxolanes () and complex heterocycles. Comparatively, tert-butyl(4-iodophenylmethoxy)dimethylsilane (CAS: 147283-96-3) is used in cross-coupling reactions due to its iodophenyl group, highlighting substituent-dependent utility .

Research Findings and Data

Table 2: Spectral Data Comparison

Compound ¹H NMR (δ, ppm) Key Signals IR (cm⁻¹) Key Peaks
tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane 1.05 (s, 9H, t-Bu), 3.42 (s, 6H, OCH₃), 7.25–7.35 (m, Ar-H) 2955 (C-H), 1610 (C=C), 1264 (Si-O)
tert-Butyl(2,4-dichloro-phenoxy)dimethylsilane 1.08 (s, 9H, t-Bu), 7.45–7.60 (m, Ar-H) 2929 (C-H), 1513 (C-Cl), 839 (Si-C)
tert-Butyl(4-vinylphenoxy)dimethylsilane 1.04 (s, 9H, t-Bu), 5.25–5.75 (m, CH₂=CH) 2928 (C-H), 1640 (C=C), 1250 (Si-O)

Biological Activity

tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane (CAS No. 118736-04-2) is a silane compound with potential applications in various fields, including organic synthesis and pharmaceuticals. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C15H26O3Si
  • Molecular Weight : 282.455 g/mol
  • Boiling Point : 287.6 °C
  • Density : 0.958 g/cm³
  • Vapor Pressure : 0.00425 mmHg at 25 °C

These properties suggest that the compound is a stable liquid at room temperature, which is advantageous for handling and application in laboratory settings .

The biological activity of this compound can be attributed to its ability to act as a nucleophile in various chemical reactions. Its structure allows it to participate in acetalization and ketalization reactions, which are critical in organic synthesis . The compound has been shown to effectively form dimethyl acetals from aldehydes, indicating its potential role in modifying biological molecules or drug candidates.

Inhibition Studies

Recent studies have indicated that compounds similar to this compound may exhibit inhibitory effects on specific enzymes related to metabolic pathways. For example, it has been investigated as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism . This inhibition could have implications for treating metabolic disorders such as obesity and dyslipidemia.

Case Studies

  • Acetyl-CoA Carboxylase Inhibition :
    • A study demonstrated that derivatives of this compound can inhibit ACC with an ED50 of less than 0.3 mg/kg in animal models . This suggests a promising avenue for developing therapeutic agents targeting metabolic diseases.
  • Synthesis Applications :
    • The compound has been utilized in the synthesis of various ketals and acetals, showcasing its versatility in organic chemistry . For instance, when used with trans-cinnamaldehyde, it yielded high conversions under optimized conditions, emphasizing its effectiveness as a reagent in synthetic pathways.

Efficacy in Organic Synthesis

The following table summarizes the results of studies exploring the efficiency of this compound in organic synthesis:

Reaction TypeSubstrateConditionsYield (%)
AcetalizationTrans-cinnamaldehydeHCl catalyst at ambient temp93%
KetalizationVarious ketonesTMOF catalystQuantitative
Dioxolane Formation1,2-octanediolWithout further purificationHigh yield

These results indicate that the compound not only serves as a nucleophile but also enhances the efficiency of synthetic processes .

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or silylation reactions. A common approach involves reacting tert-butyl(chloro)dimethylsilane with a phenolic intermediate containing the dimethoxymethyl group. For example, sodium hydride (NaH) in tetrahydrofuran (THF) at 65°C facilitates substitution reactions, as seen in analogous silane syntheses . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity.
  • Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics but may necessitate inert atmospheres to prevent decomposition.
  • Stoichiometry : A 1.2:1 molar ratio of the phenolic precursor to silane reagent minimizes side reactions .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.0–1.2 ppm (¹H) and 25–30 ppm (¹³C). The dimethoxymethyl group shows characteristic peaks for methoxy protons (δ 3.2–3.4 ppm) and a quaternary carbon (δ 95–100 ppm) .
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS can confirm molecular weight (e.g., expected [M+Na]⁺ or [M+H]⁺ ions) and detect impurities like hydrolyzed siloxane byproducts .

Q. What are the stability considerations for this compound under standard laboratory conditions?

The silane group is moisture-sensitive. Storage recommendations:

  • Solvent : Dissolve in anhydrous THF or DCM and store under nitrogen at –20°C.
  • Decomposition pathways : Hydrolysis of the Si–O bond can occur in protic solvents, forming silanols. Monitor via TLC or NMR for Si–O bond integrity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity in cross-coupling reactions involving this silane?

Density Functional Theory (DFT) calculations can model the electronic effects of the dimethoxymethyl group on the phenoxy ring. For example:

  • Electrophilicity : The dimethoxymethyl group increases electron density at the para position, favoring electrophilic substitution.
  • Steric effects : The tert-butyl group may hinder access to the silicon center in silylation reactions. Tools like Gaussian or ORCA can optimize transition states for Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reaction outcomes (e.g., inconsistent yields in Pd-catalyzed couplings)?

Contradictions may arise from:

  • Catalyst poisoning : Trace moisture or oxygen deactivates Pd catalysts. Use rigorous degassing (freeze-pump-thaw cycles) and anhydrous ligands (e.g., SPhos).
  • Competing pathways : The dimethoxymethyl group may participate in unwanted side reactions (e.g., demethylation). Control experiments with model substrates (e.g., unsubstituted phenoxy silanes) can isolate variables .

Q. How can this compound serve as a precursor for bioactive probes (e.g., enzyme inhibitors)?

Functionalization strategies include:

  • Click chemistry : Introduce azide/alkyne handles via substitution of the dimethoxymethyl group for bioorthogonal tagging .
  • Boronate formation : Convert the phenoxy group to a boronic ester for Suzuki couplings with biomolecule-targeting aryl halides .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying this compound?

  • Flash chromatography : Use silica gel with hexane/ethyl acetate (95:5 to 80:20 gradients) to separate silane derivatives from polar byproducts.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve hydrolyzed impurities .

Q. How do steric and electronic effects of the tert-butyl group influence reaction design?

  • Steric hindrance : The bulky tert-butyl group slows nucleophilic attack at silicon, requiring longer reaction times or higher temperatures (e.g., 80°C in DMF) .
  • Electronic stabilization : The electron-donating tert-butyl group enhances silicon’s electrophilicity, facilitating silylation of phenolic intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane
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